molecular formula C21H14O7 B1247956 Koelreuterin 1

Koelreuterin 1

Cat. No.: B1247956
M. Wt: 378.3 g/mol
InChI Key: HTPDVTGSLPGCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Koelreuterin 1 is a bioactive compound isolated from Koelreuteria paniculata, a plant recognized for its medicinal properties. highlights the isolation of Koelreuterin A and B from the same species, implying this compound may share biosynthetic pathways or structural motifs with these derivatives. The seed kernel of K. paniculata contains lipids (38% oil) and sterols, which may influence the compound’s hydrophobicity and bioavailability .

Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

5-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C21H14O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h2-6H,7-9H2,1H3

InChI Key

HTPDVTGSLPGCBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=C4C=C5C(=CC4=CC6=C3C(=O)OC6)OCO5

Synonyms

koelreuterin 1
koelreuterin-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Koelreuterin 1 Ligustilide Kotomolide A
Molecular Formula Not reported C₁₂H₁₄O₂ C₁₅H₁₈O₄
Core Structure Presumed lactone Phthalide lactone Diterpenoid lactone
Functional Groups Likely ester, alkyl chains Benzene ring, methyl groups Epoxide, hydroxyl groups
Bioactivity Undocumented Anti-inflammatory, neuroprotective Anticancer, antifungal

Key Observations :

  • Lactone Backbone : All three compounds share a lactone core, critical for their stability and interaction with biological targets .
  • Substituent Diversity : Kotomolide A’s epoxide and hydroxyl groups enhance its polarity and reactivity compared to this compound’s presumed simpler alkyl substituents.
  • Bioactivity : Ligustilide’s anti-inflammatory effects are well-documented, suggesting this compound may exhibit similar properties if structural homology exists .

Spectroscopic Characterization

This compound: No explicit spectroscopic data are provided. However, mandates that novel compounds undergo rigorous characterization via $ ^1H $/$ ^{13}C $ NMR, IR, and HRMS. For example, lactones typically show IR carbonyl stretches near 1740 cm$ ^{-1} $ and $ ^1H $ NMR signals for ester-linked protons (δ 4.0–5.5 ppm) .

Ligustilide :

  • $ ^1H $ NMR: Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm) .
  • $ ^{13}C $ NMR: Lactone carbonyl (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm) .

Kotomolide A :

  • Epoxide protons (δ 3.5–4.0 ppm) and hydroxyl groups (broad signals at δ 1.5–3.0 ppm) in $ ^1H $ NMR .
  • HRMS: Molecular ion peak at m/z 274.12 (C₁₅H₁₈O₄) .

Q & A

Q. Table 1: Common Techniques for this compound Characterization

Technique Purpose Key Considerations
HPLC-MSPurity assessment, quantificationColumn type, mobile phase gradient
¹H/¹³C NMRStructural eludicationSolvent suppression, decoupling
X-ray Crystallography3D conformation analysisCrystal quality, resolution limits
In silico DockingTarget interaction predictionForce field accuracy, scoring functions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Koelreuterin 1
Reactant of Route 2
Koelreuterin 1

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